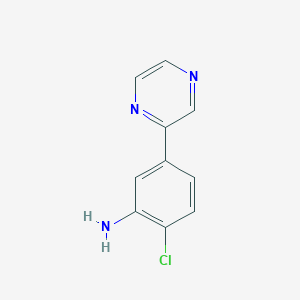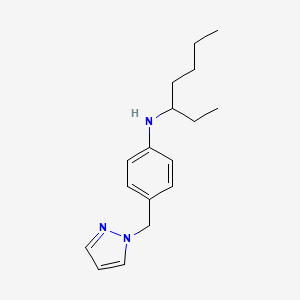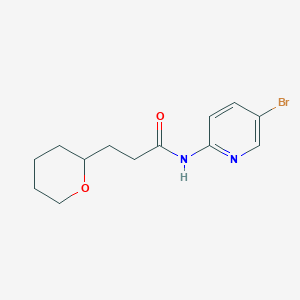
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide is a chemical compound that is commonly known as BPO-27. It is a potential anticancer agent that has gained significant attention in the scientific community due to its promising results in preclinical studies.
Mechanism of Action
BPO-27 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It does so by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and activating pro-apoptotic proteins such as Bax and Bak. BPO-27 also inhibits the activity of the proteasome, which leads to the accumulation of intracellular proteins and induces cell death.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in normal cells, making it a potentially safe anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BPO-27 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
The advantages of using BPO-27 in lab experiments include its potential as a safe and effective anticancer agent that induces minimal toxicity in normal cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. The limitations of using BPO-27 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for BPO-27.
Future Directions
There are several future directions for the research and development of BPO-27. These include:
1. Further studies to determine the optimal dosage and administration route for BPO-27 in vivo.
2. Investigation of the potential of BPO-27 as a combination therapy with chemotherapy drugs.
3. Exploration of the potential of BPO-27 in the treatment of other types of cancer.
4. Investigation of the mechanism of action of BPO-27 in inducing apoptosis in cancer cells.
5. Development of more efficient synthesis methods for BPO-27 to increase yield and purity.
Conclusion:
BPO-27 is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves inducing apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of the proteasome. BPO-27 has minimal toxicity in normal cells and has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. Further studies are needed to determine the optimal dosage and administration route for BPO-27 and to investigate its potential in the treatment of other types of cancer.
Synthesis Methods
The synthesis of BPO-27 involves a multi-step process that starts with the reaction of 5-bromopyridine-2-carboxylic acid with oxalyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-hydroxyethyl oxan-2-yl ketone in the presence of triethylamine to yield BPO-27. The yield of the final product is around 60%, and the purity can be increased through recrystallization.
Scientific Research Applications
BPO-27 has shown promising results in preclinical studies as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BPO-27 has also been shown to inhibit the growth of cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. In addition, BPO-27 has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-4-6-12(15-9-10)16-13(17)7-5-11-3-1-2-8-18-11/h4,6,9,11H,1-3,5,7-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJQZHAAVDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





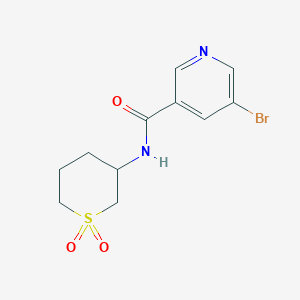
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
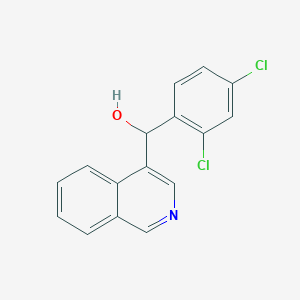
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
